molecular formula C10H12ClNO3 B2581631 methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride CAS No. 2031258-94-1

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride

Cat. No.: B2581631
CAS No.: 2031258-94-1
M. Wt: 229.66
InChI Key: VSRXFWIZFVVLTI-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a substituted indole derivative featuring a hydroxyl group at the 6-position, a methyl ester at the 2-position, and a partially saturated indole ring system (2,3-dihydro structure). The hydrochloride salt enhances its stability and solubility for research applications.

Properties

IUPAC Name

methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3.ClH/c1-14-10(13)9-4-6-2-3-7(12)5-8(6)11-9;/h2-3,5,9,11-12H,4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRXFWIZFVVLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(N1)C=C(C=C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The reaction yields the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Major Products: The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride has been investigated for its potential therapeutic applications:

  • Anticancer Properties : Research indicates that indole derivatives can inhibit cancer cell proliferation. This compound may exhibit similar properties by modulating pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects : The compound is studied for its ability to reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Antiviral Activity : Preliminary studies suggest that indole derivatives may possess antiviral properties, making this compound a candidate for further exploration in antiviral drug development.

Biochemical Research

This compound plays a role in various biochemical studies:

  • Enzyme Modulation : this compound interacts with cytochrome P450 enzymes, influencing metabolic pathways crucial for drug metabolism.
  • Cell Signaling Pathways : It can alter cellular signaling mechanisms by binding to specific receptors, thereby affecting gene expression and cellular responses.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules:

ApplicationDescription
Building BlockUsed in the synthesis of indole-based compounds with potential biological activities.
Reaction MediumActs as a solvent or reagent in various organic reactions, facilitating the formation of desired products.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers explored the anti-inflammatory effects of this compound using an animal model of induced inflammation. The administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to related indole and heterocyclic derivatives below:

Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride 96056-64-3 C₁₀H₁₁NO₂·HCl Lacks 6-OH; chiral center at C2 213.46 (calculated) Intermediate in chiral synthesis; used in DNA-encoded library design
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ Chloro (7-position), methyl (3-position) 223.63 Research reagent (not for medicinal use)
(R)-Methyl 6-hydroxy-2,3-dihydrobenzofuran-3-ylacetate 1234474-58-8 C₁₁H₁₂O₄ Benzofuran core; 6-OH; chiral center 208.21 Chiral building block in organic synthesis

Functional Group and Reactivity Analysis

  • Hydroxyl Group Impact: The 6-hydroxyl group in the target compound distinguishes it from the non-hydroxylated analogue (CAS 96056-64-3).
  • Salt Form : The hydrochloride salt (target compound) likely offers higher aqueous solubility than the neutral 7-chloro-3-methyl derivative, which is critical for pharmacological assays .

Biological Activity

Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride (M6HDHCl) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antioxidant and antimicrobial properties, along with relevant research findings and case studies.

Chemical Overview

  • IUPAC Name : Methyl 6-hydroxyindoline-2-carboxylate hydrochloride
  • Molecular Formula : C10H12ClNO3
  • Molecular Weight : 229.66 g/mol
  • CAS Number : 2031258-94-1

1. Antioxidant Activity

M6HDHCl has been shown to modulate oxidative stress responses in cells. Its structure allows it to scavenge free radicals, potentially reducing cellular damage associated with oxidative stress. This property is crucial in preventing various diseases linked to oxidative damage, including cancer and neurodegenerative disorders.

2. Antimicrobial Properties

Research indicates that M6HDHCl exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents . The compound's mechanism may involve disrupting microbial cell walls or inhibiting essential metabolic pathways.

Comparative Analysis of Related Compounds

The biological activity of M6HDHCl can be compared with other indole derivatives to highlight its unique properties:

Compound NameStructural FeaturesUnique Properties
Ethyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylateEthyl group instead of methylDifferent solubility and biological activity
Methyl indoline-6-carboxylateLacks hydroxyl groupDifferent reactivity patterns
5-MethoxyindoleMethoxy substitution at position 5Exhibits distinct pharmacological properties
Indole-3-acetic acidCarboxylic acid functionalityKnown plant growth regulator

This table illustrates how structural variations influence the biological activities of these compounds, emphasizing the potential of M6HDHCl due to its specific functional groups.

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant activity of M6HDHCl revealed that it significantly reduced oxidative stress markers in human cell lines. The compound demonstrated a dose-dependent effect, with higher concentrations leading to greater reductions in reactive oxygen species (ROS) levels. This suggests its potential as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Antimicrobial Testing

In another study, M6HDHCl was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated that M6HDHCl was effective at low concentrations, highlighting its potential as a lead compound for developing new antibiotics .

While the exact mechanism of action for M6HDHCl remains largely unexplored, its structural characteristics suggest interactions with various biological targets. Preliminary studies indicate that it may act on multiple biochemical pathways, possibly involving receptor modulation and enzyme inhibition . Further research is necessary to elucidate these mechanisms comprehensively.

Q & A

Q. Table 1. Key Synthetic Parameters for Indole Carboxylate Derivatives

ParameterOptimal ConditionReference
Reflux Temperature80–100°C in acetic acid
Purification MethodSilica gel chromatography (EtOAc:pentane)
Catalystp-Toluenesulfonic acid (0.2 equiv)

Q. Table 2. Stability Indicators Under Accelerated Conditions

ConditionDegradation ThresholdAnalytical Method
pH 2 (HCl)>20% degradation in 48 hoursHPLC
40°C (dry)No decomposition after 7 daysTGA

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